

A Comparative Guide to the Polymerization of Diallyl Malonate and Diethyl Malonate

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Compound of Interest

Compound Name: *Diallyl malonate*

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This guide provides a detailed comparison of the polymerization behavior of **diallyl malonate** and diethyl malonate, two monomers with distinct reactive properties that lead to polymers with different structures and potential applications. This document outlines their comparative performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate monomer for their synthetic needs.

Executive Summary

Diallyl malonate and diethyl malonate, while both esters of malonic acid, exhibit fundamentally different polymerization characteristics. Diethyl malonate itself does not readily homopolymerize via standard radical or ionic mechanisms. However, its derivative, diethyl methylene malonate (DEMM), is highly reactive and undergoes rapid anionic polymerization under mild conditions. In contrast, **diallyl malonate** polymerizes through a free-radical mechanism, which is characterized by a cyclopolymerization process. This guide will focus on the comparison between the radical cyclopolymerization of **diallyl malonate** and the anionic polymerization of diethyl methylene malonate.

Monomer Properties and Reactivity

A foundational understanding of the physicochemical properties of these monomers is crucial for predicting their behavior in polymerization reactions.

Property	Diallyl Malonate	Diethyl Malonate
Molecular Formula	$C_{13}H_{20}O_4$ [1]	$C_7H_{12}O_4$ [2][3]
Molecular Weight	240.30 g/mol [4]	160.17 g/mol [2][3]
Appearance	Colorless to pale yellow liquid[1]	Colorless liquid[2][3]
Boiling Point	128-130 °C at 12 mmHg[5]	199 °C[2][3]
Density	0.994 g/mL at 25 °C[5]	1.055 g/mL at 25 °C[2]
Solubility in Water	Sparingly soluble	Slightly soluble[6]
Polymerization Mechanism	Radical Cyclopolymerization	Anionic Polymerization (as DEMM)

Polymerization Behavior: A Head-to-Head Comparison

The distinct polymerization mechanisms of **diallyl malonate** and diethyl methylene malonate result in significant differences in reaction kinetics, polymer structure, and properties.

Diallyl Malonate: Radical Cyclopolymerization

The polymerization of **diallyl malonate** proceeds via a free-radical mechanism characterized by a high propensity for intramolecular cyclization. This is a common feature of diallyl monomers, where the growing polymer chain radical reacts with the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. A significant challenge in the polymerization of diallyl esters is the tendency for degradative chain transfer, which can lead to lower polymerization rates and the formation of oligomers.

Key Features:

- Mechanism: Free-radical chain growth with intramolecular cyclization.
- Initiation: Typically initiated by thermal decomposition of initiators like peroxides or azo compounds.

- Challenges: Prone to degradative chain transfer, which can limit the molecular weight of the resulting polymer.

Diethyl Methyleneglycol (DEMM): Anionic Polymerization

Diethyl methyleneglycol is a highly reactive monomer that readily undergoes anionic polymerization. This reaction can be initiated by weak nucleophiles, such as water, alcohols, or amines, and can proceed rapidly at room temperature. The high reactivity of DEMM is attributed to the two electron-withdrawing ester groups that stabilize the anionic intermediate.

Key Features:

- Mechanism: Anionic chain growth.
- Initiation: Can be initiated by a variety of weak nucleophiles under mild, ambient conditions. [\[7\]](#)
- Kinetics: The polymerization is typically fast, with high monomer conversion achieved in a short period. The molecular weight of the resulting polymer can be controlled by adjusting the pH of the reaction medium when initiated by water.[\[7\]](#)[\[8\]](#)

Quantitative Polymerization Data

The following table summarizes typical experimental parameters and resulting polymer properties for the polymerization of **diethyl methyleneglycol** and diethyl methyleneglycol.

Parameter	Diallyl Malonate (Radical Polymerization)	Diethyl Methylen Malonate (Anionic Polymerization)
Initiation System	Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT)[9]	Water (pH adjusted), carboxylates, borates, phenolates[7]
Reaction Temperature	Ambient Temperature[9]	Room Temperature[7]
Polymerization Time	Several hours (e.g., 24 hours)[9]	Typically rapid (e.g., 2 hours)[7]
Monomer Conversion	Variable, can be limited by chain transfer	High (>99.9%)[7]
Polymer Molecular Weight (Mw)	Generally lower due to chain transfer	Can be controlled from <32 kDa to >300 kDa by adjusting pH[8][10]
Polydispersity Index (PDI)	Data not readily available, but can be broad	Data not readily available, but anionic polymerizations can yield narrow distributions

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Malonate

This protocol is adapted from general procedures for the polymerization of diallyl esters.

Materials and Equipment:

- **Diallyl malonate** monomer
- Benzoyl peroxide (BPO)
- N,N-dimethyl-p-toluidine (DMT)
- Inhibitor remover columns (if monomer contains inhibitor)

- Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer
- Nitrogen or Argon source for inert atmosphere
- Solvent for purification (e.g., tetrahydrofuran (THF))
- Non-solvent for precipitation (e.g., cold methanol)
- Vacuum oven

Procedure:

- Monomer Preparation: If the **diallyl malonate** monomer contains an inhibitor, it should be removed by passing the monomer through a column packed with an appropriate inhibitor remover.
- Initiator and Activator Preparation: Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2 wt% of the total monomer) in a portion of the **diallyl malonate** monomer.^[9]
- Polymerization:
 - In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the **diallyl malonate** monomer.
 - Add the initiator solution and the activator (DMT) to the monomer.
 - Stir the mixture at ambient temperature.
 - Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24 hours). The mixture will become viscous or solidify.^[9]
- Polymer Isolation and Purification:
 - Dissolve the resulting polymer in a suitable solvent, such as THF.^[9]
 - Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring.^[9]

- Collect the precipitated polymer by filtration and wash it with fresh non-solvent.
- Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Protocol 2: Anionic Polymerization of Diethyl Methyleneglycol (DEMM) in Aqueous Media

This protocol describes the polymerization of DEMM initiated by water at different pH values.

Materials and Equipment:

- Diethyl methylene malonate (DEMM)
- Deionized (DI) water
- Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions for pH adjustment
- Reaction vessel with a magnetic stirrer
- Equipment for polymer characterization (e.g., Size-Exclusion Chromatography)

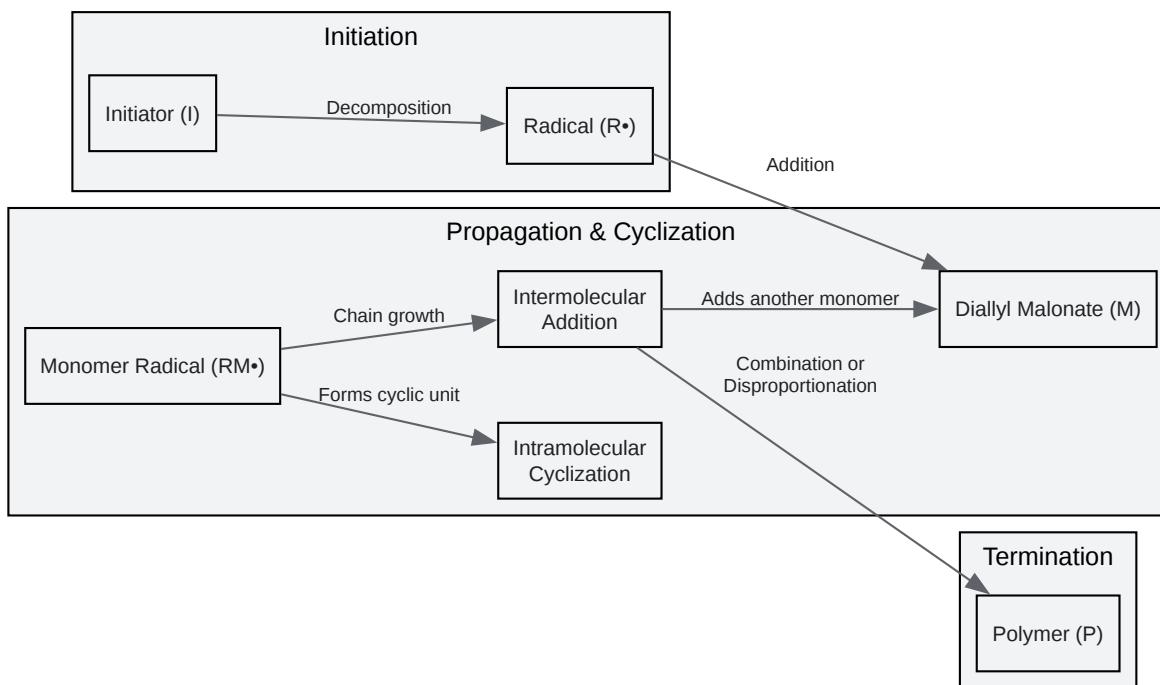
Procedure:

- Preparation of Aqueous Solutions: Prepare a series of aqueous solutions with different pH values (e.g., 3, 4, 5, 6, and 7) by adding NaOH or HCl to DI water.
- Polymerization:
 - To a reaction vessel containing the aqueous solution of a specific pH, add DEMM (e.g., 10 wt %) at a constant rate (e.g., 0.5 g/min) while stirring at room temperature.[7]
 - Continue stirring the mixture for a set period (e.g., 2 hours).[7]
- Polymer Characterization:
 - The resulting polymer solution can be analyzed directly.

- Determine the weight-average molecular weight of the polymerized DEMM using Size-Exclusion Chromatography.^[7]

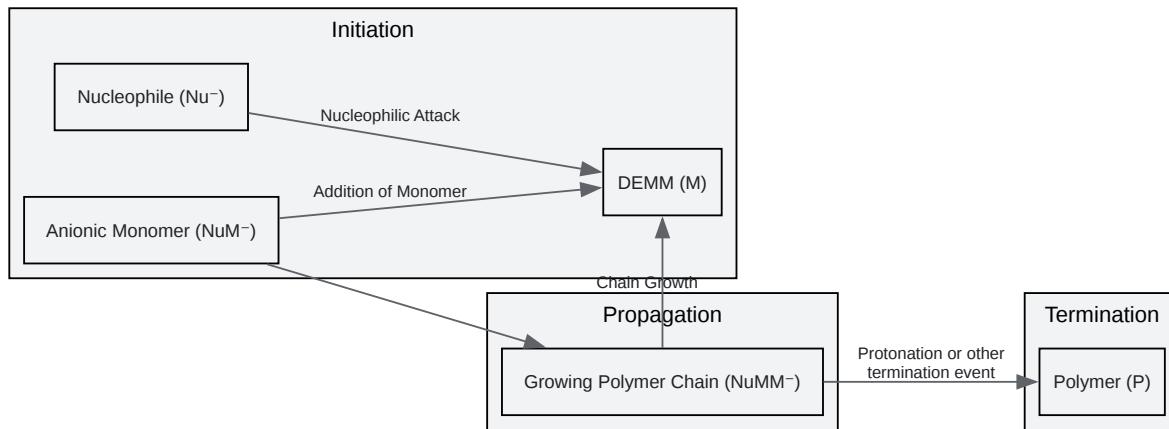
Visualizing the Polymerization Pathways

The following diagrams, generated using the DOT language, illustrate the distinct polymerization mechanisms of **diallyl malonate** and diethyl methylene malonate.



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Radical cyclopolymerization of **diallyl malonate**.



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Anionic polymerization of diethyl methylene malonate (DEMM).

Conclusion

Diallyl malonate and diethyl methylene malonate display divergent polymerization behaviors, offering distinct advantages and challenges for polymer synthesis. Diethyl methylene malonate's rapid anionic polymerization under mild conditions makes it an attractive candidate for applications requiring fast curing and biocompatible processes. The ability to control the molecular weight through pH adjustment further enhances its versatility. In contrast, the radical cyclopolymerization of **diallyl malonate** leads to polymers with cyclic structures in their backbones, which can impart unique thermal and mechanical properties. However, researchers must consider the potential for degradative chain transfer, which can limit the achievable molecular weight. The choice between these two monomers will ultimately depend on the desired polymer architecture, properties, and the specific requirements of the intended application.

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